molecular formula C14H8FNO6 B6406070 4-(3-Carboxy-5-fluorophenyl)-2-nitrobenzoic acid CAS No. 1261913-27-2

4-(3-Carboxy-5-fluorophenyl)-2-nitrobenzoic acid

Cat. No.: B6406070
CAS No.: 1261913-27-2
M. Wt: 305.21 g/mol
InChI Key: MKURKDFKKDNBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Carboxy-5-fluorophenyl)-2-nitrobenzoic acid is a complex organic compound characterized by the presence of carboxylic acid, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Carboxy-5-fluorophenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-(3-Carboxy-5-fluorophenyl)benzoic acid, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids such as sulfuric acid and nitric acid to facilitate the nitration process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters to ensure high yield and purity. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-Carboxy-5-fluorophenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Esterification: Methanol and sulfuric acid as a catalyst.

Major Products Formed

    Reduction: 4-(3-Carboxy-5-fluorophenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Methyl 4-(3-Carboxy-5-fluorophenyl)-2-nitrobenzoate.

Scientific Research Applications

4-(3-Carboxy-5-fluorophenyl)-2-nitrobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Carboxy-5-fluorophenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group may also play a role in binding to target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Carboxy-5-fluorophenyl)benzoic acid
  • 4-(3-Carboxy-5-fluorophenyl)-2-chlorobenzoic acid
  • 4-(3-Carboxy-5-fluorophenyl)picolinic acid

Uniqueness

4-(3-Carboxy-5-fluorophenyl)-2-nitrobenzoic acid is unique due to the presence of both nitro and fluorine groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development in various scientific fields.

Properties

IUPAC Name

4-(3-carboxy-5-fluorophenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO6/c15-10-4-8(3-9(5-10)13(17)18)7-1-2-11(14(19)20)12(6-7)16(21)22/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKURKDFKKDNBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690914
Record name 5-Fluoro-3'-nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-27-2
Record name 5-Fluoro-3'-nitro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.